3-[(E)-2-nitroethenyl]benzoic acid
Description
3-[(E)-2-Nitroethenyl]benzoic acid is a nitro-substituted benzoic acid derivative characterized by an (E)-configured nitroethenyl group at the meta position of the aromatic ring.
Properties
IUPAC Name |
3-[(E)-2-nitroethenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-9(12)8-3-1-2-7(6-8)4-5-10(13)14/h1-6H,(H,11,12)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKIXJPRNNYPLG-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901343 | |
| Record name | NoName_446 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20901343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
3-Methoxy-2-nitrobenzoic Acid
- Structure: Features a methoxy (-OCH₃) group at position 3 and a nitro (-NO₂) group at position 2 on the benzoic acid backbone .
- Synthesis: Prepared via nitration of 3-methoxybenzoic acid using HNO₃ and H₂SO₄ at 40–45°C, yielding a nitro-substituted product .
- Key Differences: The methoxy group in 3-methoxy-2-nitrobenzoic acid is electron-donating, reducing the acidity of the benzoic acid compared to 3-[(E)-2-nitroethenyl]benzoic acid, where the nitroethenyl group is strongly electron-withdrawing.
2-[(1E)-2-(3-Chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic Acid
- Structure : Contains a chloro-fluorophenyl-substituted ethenyl group and a nitro group on the benzoic acid backbone .
- Physicochemical Properties: Property Value Molecular Weight 321.02 g/mol Hydrogen Bond Donors 1 (COOH) Hydrogen Bond Acceptors 5 (COOH: 2, NO₂: 2, ethenyl:1) XlogP (LogP) 4.3 Topological Polar Surface Area 83.1 Ų
- Key Differences: The 3-chloro-5-fluorophenyl substituent enhances hydrophobicity (higher XlogP) compared to the nitroethenyl group in the target compound.
3-[(E)-2-Nitroethenyl]phenol
- Structure: Similar to the target compound but replaces the carboxylic acid with a phenolic -OH group .
- Key Differences: The phenolic -OH is less acidic (pKa ~10) compared to the carboxylic acid group (pKa ~4.2), altering solubility and hydrogen-bonding capacity. The absence of the carboxylic acid reduces polarity, as reflected in a lower topological polar surface area.
Data Table: Comparative Properties of Structural Analogs
*Estimated values for the target compound based on structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
